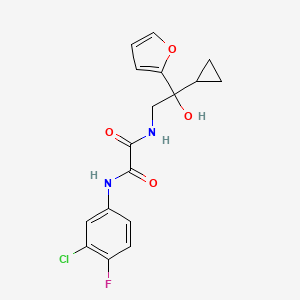

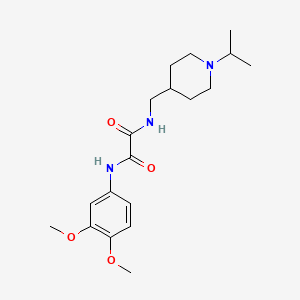

![molecular formula C16H15N3O2S2 B2540699 2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 941878-52-0](/img/structure/B2540699.png)

2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a derivative of the thiazolo[3,2-a]pyrimidinone family. While the provided papers do not directly discuss this specific compound, they offer insights into the synthesis, structure, and properties of closely related thiazolopyrimidinone derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of thiazolopyrimidinone derivatives typically involves the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil. This reaction is carried out with heating in solvents such as DMF, dioxane, or acetonitrile in the presence of triethylamine . Another synthetic route involves using doubly electrophilic building blocks like 2-chloro-N-phenylacetamide, which upon reaction forms ring-annulated thiazolo[3,2-a]pyrimidinone products with the elimination of by-products such as aniline .

Molecular Structure Analysis

The molecular structure of thiazolopyrimidinone derivatives has been confirmed through analytical and spectral studies, including single-crystal X-ray data . For instance, the structure of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one was established by X-ray structural analysis, which provides a basis for understanding the structural aspects of similar compounds .

Chemical Reactions Analysis

The chemical reactions involving thiazolopyrimidinone derivatives are characterized by the formation of the thiazolopyrimidinone ring system, which is a key structural feature of these compounds. The reactions are typically electrophilic substitutions facilitated by the presence of electrophilic building blocks and are followed by the elimination of simple by-products .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can be inferred. Thiazolopyrimidinone derivatives are likely to exhibit properties that are influenced by their molecular structure, such as solubility in organic solvents and potential biological activity, as indicated by the binding studies of similar compounds to the Peripheral Benzodiazepine Receptor (PBR) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Structure Characterization

One pivotal area of research involving this compound focuses on its synthesis and the characterization of its chemical structure. Studies have explored various synthetic routes to create related thiazolo[3,2-a]pyrimidine derivatives, highlighting the chemical flexibility and potential for further modification of this compound. For instance, research conducted by Janardhan et al. (2014) showcased the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks, offering insights into the structural formation and characteristics of similar compounds (Janardhan, Srinivas, Rajitha, & Péter, 2014).

Biological Activities

Another critical avenue of research is the investigation of biological activities associated with thiazolo[3,2-a]pyrimidine derivatives. These studies provide foundational knowledge for potential therapeutic applications. For example, Tozkoparan et al. (1999) synthesized and tested thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory activities, revealing moderate activity in some compounds at certain dosage levels (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999). This suggests potential applications in designing anti-inflammatory agents.

Antimicrobial and Antitumor Effects

The exploration of antimicrobial and antitumor effects presents another significant research application. Fahim and Ismael (2019) delved into the synthesis of novel sulphonamide derivatives, showing good antimicrobial activity, thereby indicating the compound’s potential in developing new antimicrobial agents (Fahim & Ismael, 2019). Additionally, compounds bearing the thiazolo[3,2-a]pyrimidine structure have been evaluated for their antitumor effects, suggesting their utility in cancer research and therapy development (El‐All, Magd‐El‐Din, Ragab, Elhefnawi, Abdalla, Galal, & El‐Rashedy, 2015).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-11-14(15(21)19-7-8-23-16(19)17-11)18-13(20)10-22-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDLHPWFUYAVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid, Mixture of diastereomers](/img/structure/B2540616.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)

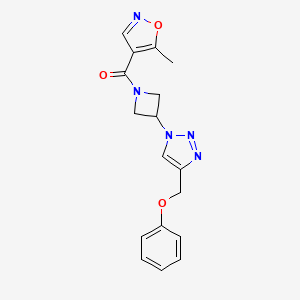

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

![2-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}acetic acid](/img/structure/B2540624.png)

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)

![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)

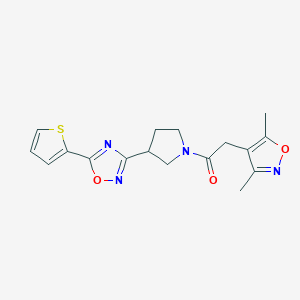

![N-(2,4-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2540631.png)

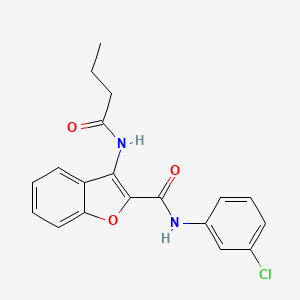

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2540637.png)